molecular formula C16H21BN2O3 B6148847 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 1209498-30-5

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6148847
CAS No.: 1209498-30-5
M. Wt: 300.2 g/mol
InChI Key: ARLWAJBHEASMQO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the dihydroquinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The boronic acid derivative is then introduced using a boronic acid ester or boronic acid itself, often requiring a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling[_{{{CITATION{{{_1{7- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo 1,2-.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the boronic acid derivative to its corresponding boronic ester or boronic acid.

  • Reduction: : Reduction of the quinazolinone core to produce dihydroquinazolinone derivatives.

  • Substitution: : Substitution reactions at the boronic acid site, often involving nucleophilic attack.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are often used in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters and boronic acids.

  • Reduction: : Dihydroquinazolinone derivatives.

  • Substitution: : Various boronic acid derivatives and their conjugates.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials. Its boronic acid functionality makes it a versatile intermediate in cross-coupling reactions, which are essential in organic synthesis.

In biology, boronic acids and their derivatives are known to interact with various biomolecules, making this compound useful in the study of enzyme inhibitors and other biological targets.

Medicine

The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable candidate for synthesizing new therapeutic agents.

Industry

In the materials industry, this compound can be used in the synthesis of organic semiconductors, OLEDs (organic light-emitting diodes), and other advanced materials. Its unique structure and reactivity profile make it suitable for creating novel materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or industrial context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness

2,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of the dihydroquinazolinone core and the boronic acid derivative

Properties

CAS No.

1209498-30-5

Molecular Formula

C16H21BN2O3

Molecular Weight

300.2 g/mol

IUPAC Name

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one

InChI

InChI=1S/C16H21BN2O3/c1-10-18-13-9-11(7-8-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3

InChI Key

ARLWAJBHEASMQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C(=N3)C)C

Purity

95

Origin of Product

United States

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